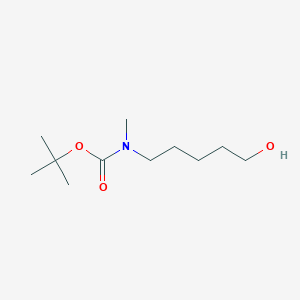![molecular formula C6H9F3O B6237275 [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers CAS No. 2357486-62-3](/img/no-structure.png)
[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol, also known as Mixture of diastereomers, is a type of organic compound composed of a methyl group and a trifluoromethyl group attached to a cyclopropyl ring. It is a highly polar compound with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. This compound has been widely studied due to its unique properties, including its ability to form a variety of stereoisomers and its ability to bind to a variety of molecules. We will also discuss the future directions of this compound.
Wirkmechanismus
The mechanism of action of [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers is complex and is not fully understood. However, it is believed that the compound interacts with a variety of molecules, including proteins, enzymes, and hormones. It is thought that the compound binds to specific molecules and alters their activity, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including an anti-inflammatory effect, an anti-cancer effect, and a neuroprotective effect. In addition, the compound may also have a role in the regulation of cell division and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers has several advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it can be synthesized using a variety of methods, making it relatively easy to obtain. Additionally, the compound can form a variety of stereoisomers, making it useful for studying the stereoselectivity of reactions. However, the compound can also be difficult to purify due to its high polarity, and it can be difficult to determine the exact structure of the compound due to the presence of multiple stereoisomers.
Zukünftige Richtungen
There are several potential future directions for [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers. One of the most promising areas of research is the development of new synthesis methods for the compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential applications in drug discovery and other areas of research. Finally, further research could be conducted to investigate the structure-activity relationships of the compound, as well as its potential interactions with other molecules.
Synthesemethoden
[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers can be synthesized using several different methods. One of the most common methods is the Wittig reaction, which is a type of chemical reaction that involves the addition of a phosphonium ylide to an aldehyde or ketone. This reaction produces a new carbon-carbon bond and a new stereoisomer. Another method of synthesizing [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers is the Mitsunobu reaction, which is a reaction that involves the addition of an organophosphine to an alcohol. This reaction produces a new carbon-oxygen bond and a new stereoisomer. Finally, [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers can also be synthesized using the Prins reaction, which is a reaction that involves the addition of a carbonyl compound to an alkene. This reaction produces a new carbon-carbon bond and a new stereoisomer.
Wissenschaftliche Forschungsanwendungen
[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers has a wide range of applications in scientific research. It has been used as a model compound to study the stereoselectivity of reactions, as well as the effects of different substituents on reaction rates. It has also been used to study the properties of chiral compounds and to investigate the mechanism of enzyme-catalyzed reactions. In addition, [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers has been used to synthesize a variety of biologically active compounds, including drugs, hormones, and vitamins.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol involves the addition of a methyl group and a trifluoromethyl group to a cyclopropane ring, followed by oxidation to form the alcohol functional group.", "Starting Materials": [ "Cyclopropane", "Methylmagnesium bromide", "Bromotrifluoromethane", "Lithium aluminum hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Addition of methylmagnesium bromide to cyclopropane to form 1-methylcyclopropane", "Step 2: Addition of bromotrifluoromethane to 1-methylcyclopropane in the presence of lithium aluminum hydride to form 1-methyl-2-(trifluoromethyl)cyclopropane", "Step 3: Oxidation of 1-methyl-2-(trifluoromethyl)cyclopropane with sodium borohydride and hydrochloric acid to form the corresponding alcohol", "Step 4: Purification of the alcohol by extraction with diethyl ether and washing with water", "Step 5: Conversion of the alcohol to the methanol derivative by treatment with sodium hydroxide and methanol" ] } | |
CAS-Nummer |
2357486-62-3 |
Produktname |
[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers |
Molekularformel |
C6H9F3O |
Molekulargewicht |
154.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



